molecular formula C9H10ClNO4S2 B12314632 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride CAS No. 1240529-01-4

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B12314632
CAS No.: 1240529-01-4
M. Wt: 295.8 g/mol
InChI Key: NBMRNUHOCZZUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S2 It is a derivative of thiazolidine and is characterized by the presence of a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a sulfonyl chloride group. The reaction conditions generally include:

    Reagents: 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoic acid, thionyl chloride

    Solvent: Dichloromethane (DCM) or chloroform

    Temperature: Reflux (approximately 60-70°C)

    Duration: Several hours until the reaction is complete

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (DCM, THF), room temperature to reflux

    Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, THF), low temperature

    Oxidation: Oxidizing agents (H2O2, mCPBA), solvent (acetic acid, DCM), room temperature

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfones: Formed by oxidation

Scientific Research Applications

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its reactivity with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amino acids, peptides, or proteins, leading to the formation of covalent bonds. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and inhibit their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
  • 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
  • 4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid

Uniqueness

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different reactivity and applications.

Properties

CAS No.

1240529-01-4

Molecular Formula

C9H10ClNO4S2

Molecular Weight

295.8 g/mol

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H10ClNO4S2/c10-17(14,15)9-4-2-8(3-5-9)11-6-1-7-16(11,12)13/h2-5H,1,6-7H2

InChI Key

NBMRNUHOCZZUFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.